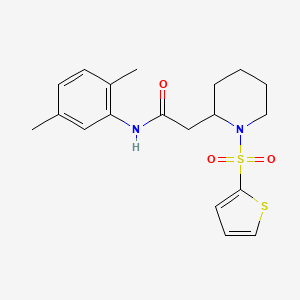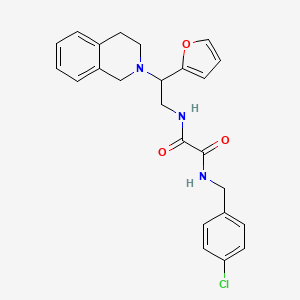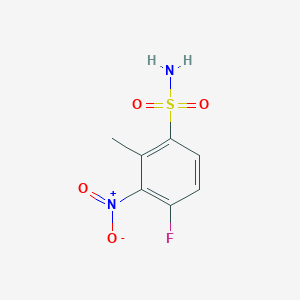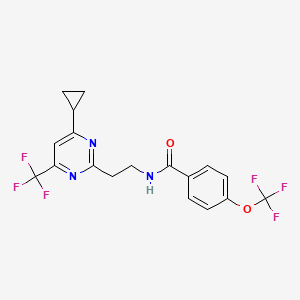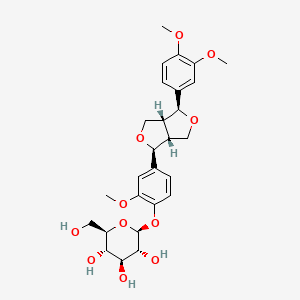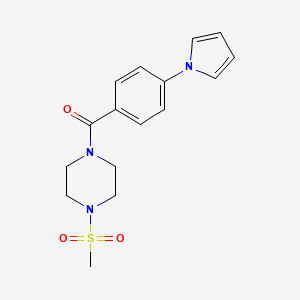
(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: : (1H-pyrrol-1-yl)benzene and suitable benzaldehyde derivative.
Reaction Conditions: : Friedel-Crafts acylation.
Piperazine Substitution
Starting Materials: : Resultant compound and 4-methylsulfonylpiperazine.
Reaction Conditions: : N-alkylation using a suitable base and solvent.
Industrial Production Methods:
Scaling up to industrial production typically involves optimization of reaction conditions to maximize yield and purity. Solvent selection, temperature control, and continuous flow techniques are often employed.
Mechanism of Action
Target of Action
The compound, also known as 1-methanesulfonyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, is a derivative of pyrrole . Pyrrole derivatives have been known to target several key enzymes and receptors in the body. They have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists . These targets play crucial roles in cell growth, proliferation, and signal transduction.
Mode of Action
The interaction of the compound with its targets leads to a variety of biochemical changes. As a dihydrofolate reductase inhibitor, it can interfere with the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . As a tyrosine kinase inhibitor, it can disrupt signal transduction pathways, affecting cell growth and proliferation . As a cyclin-dependent kinase inhibitor, it can halt the cell cycle, preventing cell division . As an adenosine receptor antagonist, it can modulate various physiological processes, including inflammation and neurotransmission .
Biochemical Pathways
The compound’s action on these targets affects several biochemical pathways. The inhibition of dihydrofolate reductase disrupts the folate pathway, affecting DNA synthesis and cell division . The inhibition of tyrosine kinases and cyclin-dependent kinases disrupts signal transduction pathways, affecting cell growth and proliferation . The antagonism of adenosine receptors affects various physiological processes, including inflammation and neurotransmission .
Result of Action
The compound’s action on its targets and the resulting changes in biochemical pathways can lead to various molecular and cellular effects. These may include the inhibition of cell growth and division, the disruption of signal transduction pathways, and the modulation of physiological processes such as inflammation and neurotransmission . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis generally starts with the preparation of the core structure involving multi-step reactions:
Formation of (1H-pyrrol-1-yl)benzene
Starting Materials: : 1H-pyrrole and bromobenzene.
Reaction Conditions: : Palladium-catalyzed cross-coupling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the pyrrole ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions, especially at the carbonyl group, can yield alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic rings and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Employing halogenating agents or nucleophiles like amines or alkyl halides.
Major Products:
Oxidized Derivatives: : Oxidized products are often more polar and can be characterized using spectroscopic techniques.
Reduced Derivatives: : Alcohols and amines formed through reduction.
Substituted Compounds: : Derivatives with varied substitution patterns on the aromatic rings or nitrogen atoms.
Scientific Research Applications
Chemistry:
Catalysis: : The compound's structural complexity allows it to act as a ligand in metal-catalyzed reactions.
Biology:
Bioactivity Studies: : Investigated for potential bioactivity, including antimicrobial and anticancer properties.
Medicine:
Pharmaceutical Research: : Explored as a lead compound in the development of new drugs targeting neurological disorders.
Industry:
Materials Science: : Potential use in the synthesis of advanced materials due to its diverse functional groups.
Comparison with Similar Compounds
(1H-pyrrol-1-yl)phenyl derivatives: : Structural analogs varying at the pyrrole or benzene ring.
Piperazine derivatives: : Compounds with varied substituents on the piperazine ring.
Uniqueness:
(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone is unique due to its combined structural motifs, enabling a range of reactivity and applications not seen in simpler analogs.
And there you have it—a thorough exploration of this compound. What do you think about the intricate nature of this compound?
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFOZVWDDPNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
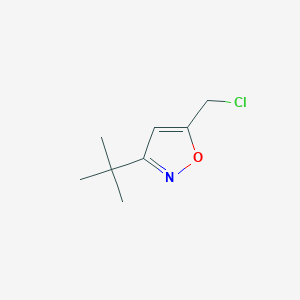
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)
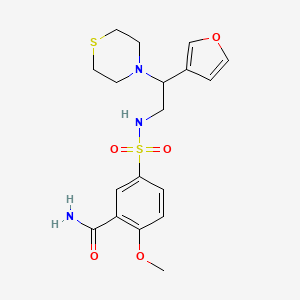
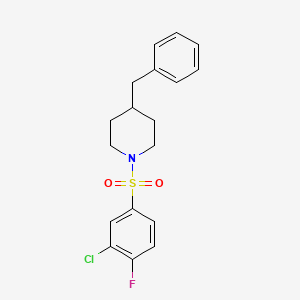
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2948939.png)
